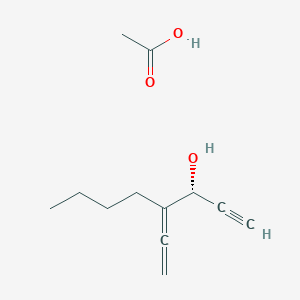
CID 71377255
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 71377255 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products with desired properties .
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used to study cellular processes and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is used in the production of materials with specific properties .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, and other proteins to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with related chemical structures and properties. These compounds are often used as references or controls in scientific studies to compare their effects and mechanisms of action .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
651020-72-3 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-4-7-8-9(5-2)10(11)6-3;1-2(3)4/h3,10-11H,2,4,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
SZUCHKOASABRPJ-HNCPQSOCSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C#C)O.CC(=O)O |
Canonical SMILES |
CCCCC(=C=C)C(C#C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
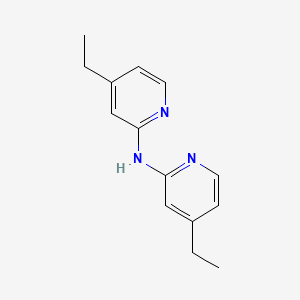
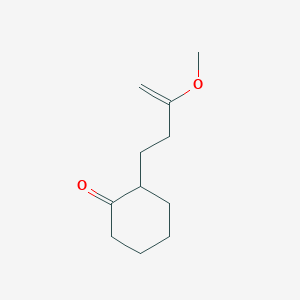
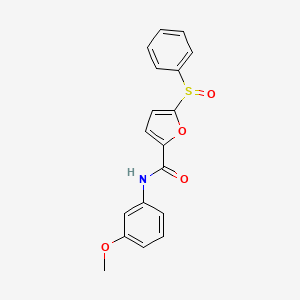
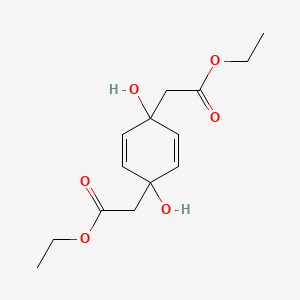
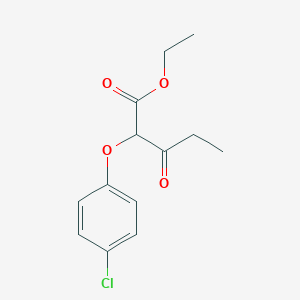
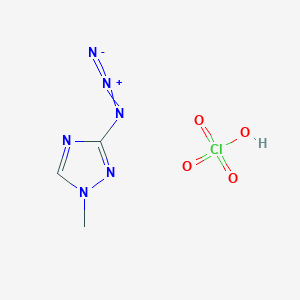
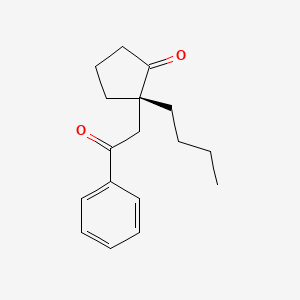
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
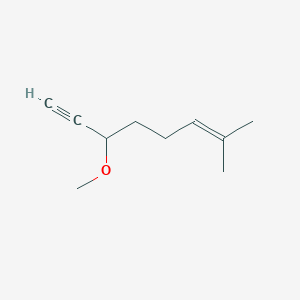
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
